molecular formula C22H24N2O4S B2973643 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide CAS No. 1797171-58-4

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide

Cat. No.: B2973643
CAS No.: 1797171-58-4
M. Wt: 412.5
InChI Key: ARKGCGSAMSMFNW-UHFFFAOYSA-N
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Description

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide is a synthetic quinoline derivative featuring a sulfonamide group at the 8-position of the quinoline core. The compound is distinguished by a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group at the 4-position, linked via a methylene bridge to the sulfonamide nitrogen. This structural motif combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in pharmacologically active compounds.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-27-19-9-3-2-8-18(19)22(11-14-28-15-12-22)16-24-29(25,26)20-10-4-6-17-7-5-13-23-21(17)20/h2-10,13,24H,11-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKGCGSAMSMFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenyl-Substituted Oxane Ring: The final step involves the formation of the oxane ring and its attachment to the quinoline core. This can be achieved through a nucleophilic substitution reaction using a methoxyphenyl-substituted oxirane and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the methoxyphenyl-substituted oxane ring can enhance the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Structural Analogues in the Quinoline Sulfonamide Class

N-(4-Phenoxyphenyl)quinoline-8-sulfonamide
  • Structure: Features a phenoxyphenyl substituent instead of the oxane-linked 2-methoxyphenyl group.
  • Key Differences: The phenoxyphenyl group introduces a bulkier, more lipophilic aromatic system compared to the oxane ring, which may alter solubility and membrane permeability .
  • Synthesis: Prepared via coupling reactions similar to those used for other quinoline sulfonamides (e.g., HATU-mediated amidation) .
N-(4-(Furan-3-yl)benzyl)quinoline-8-sulfonamide
  • Structure : Substituted with a furan-3-yl-benzyl group.
  • Key Differences :
    • The furan ring introduces electron-rich heteroaromaticity, contrasting with the electron-donating methoxy group in the target compound.
    • Molecular weight (364.4 g/mol) is comparable, but the furan’s planar structure may influence π-π stacking interactions .
N-(Quinoline-8-yl)-4-methoxy-benzenesulfonamide Metal Complexes
  • Structure : Forms coordination complexes with metals like Ni(II) and Cd(II).
  • Key Differences: Metal coordination introduces additional binding sites and redox activity, which the target compound lacks.

Functional Group Variations

Carboxamide Derivatives (e.g., N-(4-(Thiazol-2-yl)sulfamoylphenyl)quinoline-4-carboxamide)
  • Structure : Replaces sulfonamide with carboxamide.
  • Thiazole substituents may enhance metabolic stability compared to the oxane ring .
1-Alkyl-1,4-dihydro-4-thioxo-3-quinolinesulfonamides
  • Structure: Features a thioxo group at the 4-position of the quinoline.
  • Key Differences :
    • The thioxo group introduces a sulfur atom capable of redox interactions, absent in the target compound.
    • Alkyl chains at the 1-position may increase hydrophobicity .

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound Oxane + 2-methoxyphenyl ~395 (estimated) Quinoline-8-sulfonamide High conformational flexibility
N-(4-Phenoxyphenyl)quinoline-8-sulfonamide Phenoxyphenyl 438.5 Quinoline-8-sulfonamide High lipophilicity
N-(4-(Furan-3-yl)benzyl)quinoline-8-sulfonamide Furan-3-yl-benzyl 364.4 Quinoline-8-sulfonamide Planar heteroaromatic substituent
[Ni(N-(quinoline-8-yl)-4-methoxy-benzenesulfonamide)₂] 4-Methoxybenzenesulfonamide + Ni(II) 685.3 Metal complex Redox activity

Biological Activity

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide, also referred to as QS-3g, is a compound that has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases such as rheumatoid arthritis (RA). This article explores the biological activity of QS-3g, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

Chemical Structure and Properties

Chemical Formula: C26H28N2O5
Molecular Weight: 444.52 g/mol
CAS Number: 71622125

The compound features a quinoline core substituted with a sulfonamide group and an oxane moiety, which contributes to its biological activity. The methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Recent studies have elucidated the anti-inflammatory mechanisms of QS-3g. It primarily targets receptor activity-modifying protein 1 (RAMP1), which plays a crucial role in mediating inflammatory responses in fibroblast-like synoviocytes (FLS) associated with RA.

Key Findings:

  • Inhibition of RAMP1: QS-3g binds to RAMP1, leading to a reduction in the release of pro-inflammatory cytokines such as interleukin (IL)-1β and IL-6 from TNF-α stimulated FLS .
  • Gαs/Gαi Pathway Modulation: The compound restores the balance between Gαi and Gαs proteins, enhancing cAMP levels, which further inhibits the inflammatory response mediated by RAMP1 .

Study Design

In a study involving K/BxN serum transfer arthritis mice, various techniques including H&E staining, immunofluorescence, and RNA sequencing were employed to assess the therapeutic effects of QS-3g.

Results Summary:

ParameterControl GroupQS-3g Treatment Group
Synovial HypertrophySignificantReduced
Inflammatory Cell InfiltrationHighLow
Bone DestructionPresentMinimal

The results indicated that treatment with QS-3g significantly inhibited synovial hypertrophy and inflammatory cell infiltration compared to control groups. This suggests its potential as a therapeutic agent for managing RA .

Case Studies and Research Findings

  • Anti-inflammatory Activity:
    • A study demonstrated that QS-3g effectively reduced inflammation markers in vitro, showcasing its potential as an anti-inflammatory drug candidate for RA treatment .
  • Cytokine Release:
    • The compound was shown to significantly decrease the levels of IL-6 and IL-1β in TNF-α stimulated FLS, confirming its role in modulating inflammatory cytokine release .
  • Long-term Effects:
    • Ongoing research aims to evaluate the long-term effects and safety profile of QS-3g in chronic inflammatory conditions.

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